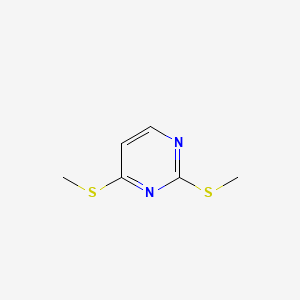

2,4-Bis(methylthio)pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of thiouronium salts with different nitriles or the reaction of bis(methylthio)methylene malononitrile with amines. For example, the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines involves the treatment of bis(methylthio) methylene malononitrile with 2-amino pyridine, indicating a method that could potentially be adapted for the synthesis of 2,4-bis(methylthio)pyrimidines through similar intermediates (Vartale et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2,4-bis(acylamino)pyrimidines, has been extensively studied. These studies reveal the importance of nitrogen in the heterocyclic ring for the stability of various conformers and the role of substituents in determining the molecule's physical and chemical properties. Computational modeling supports these findings, highlighting the complex interplay between structural factors and their influence on the aggregation and interaction of pyrimidine molecules (Ośmiałowski et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to the synthesis of complex heterocycles and polyimides. For instance, reactions involving 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one demonstrate the versatility of methylthio pyrimidines in generating a wide array of heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry. Such reactions underscore the reactivity of the methylthio groups and their utility in constructing complex molecular architectures (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by their molecular structure. For example, polyimides derived from pyrimidine and pyridine monomers exhibit excellent solubility, high thermal stability, and unique optical properties, making them suitable for applications requiring materials with specific mechanical and thermal characteristics (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential as Antioxidants

A significant application of 2,4-Bis(methylthio)pyrimidine derivatives is in the synthesis of potent antioxidant agents. For instance, 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine shows promising antioxidant properties. This compound is synthesized from bis(methylthio)methylene malononitrile, demonstrating the potential of 2,4-Bis(methylthio)pyrimidine derivatives in creating valuable antioxidant agents (Vartale et al., 2016).

Role in Supramolecular Chemistry

2,4-Bis(methylthio)pyrimidine derivatives play a crucial role in supramolecular chemistry. Their ability to form multiple hydrogen bonds and their conformational preferences make them suitable for studying intermolecular interactions and self-assembly processes. This has been demonstrated through a range of techniques including X-ray diffraction, NMR spectral methods, and DFT studies (Ośmiałowski et al., 2012).

Antitumor Activity

2,4-Bis(methylthio)pyrimidine derivatives have been investigated for their antitumor activities. For example, derivatives synthesized through reactions involving bis(methylthio)methylene malononitrile have shown promising results in inhibiting the growth of tumor cells (Rosowsky et al., 1981).

Antibacterial Applications

Some derivatives of 2,4-Bis(methylthio)pyrimidine exhibit antibacterial properties. The synthesis of novel heterocyclic compounds containing pyrimido-pyrimidine moiety, derived from 2,4-bis(methylthio)pyrimidine, has been shown to possess antibacterial activity. These findings highlight the potential of these compounds in the development of new antibacterial drugs (Waghmare et al., 2012).

In-vitro Anti-inflammatory Activity

2,4-Bis(methylthio)pyrimidine derivatives have also been synthesized and evaluated for their potential in-vitro anti-inflammatory activity. Studies have shown that some of these compounds exhibit significant anti-inflammatory effects, suggesting their possible use in the development of anti-inflammatory medications (Gondkar et al., 2013).

Safety and Hazards

BMP is classified under GHS07 and has the signal word "Warning" . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

While specific future directions for BMP are not explicitly mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that BMP and its derivatives could have potential applications in the development of new anti-inflammatory agents.

Wirkmechanismus

Target of Action

2,4-Bis(methylthio)pyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to have a wide range of pharmacological effects including antibacterial, antiviral, anticancer, anti-inflammatory, and others . .

Mode of Action

It is known that pyrimidine derivatives can exhibit their effects through various mechanisms, such as interfering with the cell cycle, which may be the anticancer mechanism of these substances .

Biochemical Pathways

Pyrimidine derivatives are known to affect several biochemical pathways. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .

Pharmacokinetics

It is known that the addition of certain groups to therapeutic molecules can considerably improve their pharmacokinetic characteristics, which increases their biological activity .

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of organoboron reagents like 2,4-bis(methylthio)pyrimidine, is generally environmentally benign .

Eigenschaften

IUPAC Name |

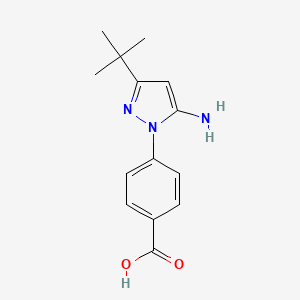

2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUITROLMFEFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344713 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(methylthio)pyrimidine | |

CAS RN |

5909-26-2 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of 2,4-bis(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?

A1: 2,4-Bis(methylthio)pyrimidines exhibit unusual regioselectivity in palladium-catalyzed cross-coupling reactions compared to their 2,4-dichloropyrimidine counterparts []. When reacting with benzylzinc reagents, the reaction preferentially occurs at the 2-methylthio position, offering new possibilities for the regioselective synthesis of substituted pyrimidines and other heterocycles.

Q2: How can 2,4-bis(methylthio)pyrimidines be synthesized directly?

A2: A novel method allows for the direct synthesis of 2,4-bis(methylthio)pyrimidines [, ]. This reaction involves treating ketones with triflic anhydride and methyl thiocyanate. This straightforward approach provides a more accessible route to these valuable compounds.

Q3: Has 2,4-bis(methylthio)pyrimidine been identified in natural sources?

A3: Interestingly, 2,4-bis(methylthio)pyrimidine, specifically 5-bromo-2,4-bis(methylthio)pyrimidine, has been identified as a significant component (7.8%) in the seed oil of Azanza garckeana []. This discovery suggests potential biological activity and applications for this pyrimidine derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.